4-Chloro-6-fluoro-2-phenylquinazoline
Overview
Description
4-Chloro-6-fluoro-2-phenylquinazoline is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Quinazoline derivatives, including this compound, are known for their diverse biological activities and are considered important scaffolds in medicinal chemistry .
Mechanism of Action
Target of Action
4-Chloro-6-fluoro-2-phenylquinazoline is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities Quinazoline derivatives are known to exhibit analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Mode of Action
The structure-activity relationship (sar) study showed that the 6-chloro-2-phenylquinazoline derivative displayed 43% inhibition in acetic acid peritonitis . This suggests that the compound interacts with its targets to inhibit certain biological processes, leading to a reduction in inflammation.
Biochemical Pathways
Given the wide range of biological activities associated with quinazoline derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.
Result of Action
The compound’s analgesic and anti-inflammatory activities suggest that it may help to reduce pain and inflammation .
Preparation Methods
The synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline can be achieved through various synthetic routes. One common method involves the N-arylation of 4-chloroquinazolines using microwave irradiation in a THF/H2O mixture. This method is efficient and compatible with various substituted anilines, yielding the desired product in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-fluoro-2-phenylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include various nucleophiles and bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinazoline derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
4-Chloro-6-fluoro-2-phenylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Medicine: Quinazoline derivatives, including this compound, have shown potential as anticancer agents, particularly in inhibiting receptor tyrosine kinases involved in tumor growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Chloro-6-fluoro-2-phenylquinazoline can be compared with other quinazoline derivatives, such as:
4-Anilinoquinazolines: These compounds are known for their anticancer properties and ability to inhibit receptor tyrosine kinases.
6-Bromo-4-chloro-2-phenylquinazoline: This compound has similar chemical properties but differs in its halogen substitution pattern, which can affect its biological activity.
4-Chloro-6-iodo-2-phenylquinazoline: Another similar compound with different halogen substitutions, leading to variations in reactivity and biological effects.
Properties
IUPAC Name |
4-chloro-6-fluoro-2-phenylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUZXWPJLYAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674259 | |
Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-09-8 | |
Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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